Trimethylammonium chloride-d10

Description

The exact mass of the compound Trimethyl-d9-amine deuteriochloride, 98 atom % D is 105.1129445 g/mol and the complexity rating of the compound is 8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

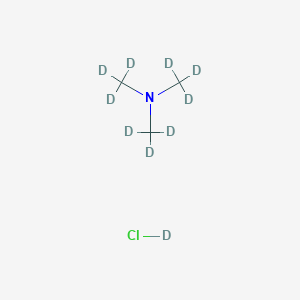

(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3;/hD |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-HMROAWRFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].[2H]Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745687 |

Source

|

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107766-37-0 |

Source

|

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--(~2~H)hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107766-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylammonium Chloride-d10: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-d10 is the deuterated form of trimethylammonium chloride, an endogenous metabolite. In the realm of advanced scientific research, particularly in pharmacology, metabolomics, and drug development, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of ten hydrogen atoms with deuterium (B1214612) provides a distinct mass shift, making it an ideal internal standard for quantitative analyses by mass spectrometry and a useful tracer for metabolic studies. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in various analytical platforms.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research. The following table summarizes its key characteristics.

| Property | Value |

| Chemical Formula | C₃D₁₀ClN |

| Molecular Weight | 105.63 g/mol [1] |

| Synonyms | Trimethylamine:DCl (D₁₀, 98%), Methan-d3-amine, N,N-di(methyl-d3)-, hydrochloride-d, Trimethylammonium chloride-d9[1][2] |

| CAS Number | 107766-37-0 (Labeled)[1] |

| Appearance | Crystalline Powder |

| Color | White to slightly cream |

| Solubility | Soluble in water and ethanol, slightly soluble in chloroform, insoluble in ether |

| Storage Temperature | Store at room temperature away from light and moisture[1] |

Applications in Research

The primary application of this compound in a research setting is as an internal standard for the accurate quantification of its non-deuterated counterpart, trimethylammonium chloride (choline), and related metabolites in biological matrices.[3] Its use helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the reliability and accuracy of analytical data. It is also employed as a tracer to study the pharmacokinetics and metabolic pathways of choline (B1196258).[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of analytical techniques. This section provides step-by-step protocols for the use of this compound as an internal standard in LC-MS/MS, GC-MS, and NMR spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective quantification of small molecules in complex biological samples.

Sample Preparation (Human Plasma)

-

Thawing: Thaw frozen human plasma samples on ice.

-

Spiking with Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration, typically in the range of 1-10 µM).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient | 5% B to 60% B over 5 minutes, hold at 60% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. (This is an example and should be optimized). |

| Flow Rate | 0.3 mL/min. |

| Injection Volume | 5 µL. |

| Mass Spectrometer | Triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| MRM Transitions | For Trimethylammonium (Choline): To be determined by direct infusion. For Trimethylammonium-d10: To be determined by direct infusion. |

| Collision Energy (CE) | To be optimized for each transition. |

| Cone Voltage | To be optimized. |

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like trimethylammonium chloride, derivatization is necessary to increase their volatility.

Sample Preparation and Derivatization (Urine)

-

Sample Collection: Collect urine samples and store them at -80°C until analysis.

-

Thawing and Centrifugation: Thaw samples on ice and centrifuge at 10,000 rpm for 5 minutes to remove particulate matter.

-

Internal Standard Spiking: To 200 µL of urine supernatant, add 20 µL of this compound internal standard solution.

-

Derivatization:

-

Add 50 µL of pyridine.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

-

Incubation: Cap the vials tightly and incubate at 70°C for 1 hour.

-

Cooling and Transfer: Cool the samples to room temperature and transfer the derivatized solution to a GC-MS autosampler vial.

GC-MS Instrumentation and Conditions

| Parameter | Condition |

| GC System | Gas chromatograph coupled to a mass spectrometer. |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). |

| Injector | Splitless mode. |

| Injector Temperature | 250°C. |

| Oven Program | Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This is an example and should be optimized). |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| Mass Spectrometer | Single quadrupole or time-of-flight (TOF) mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Scan Range | m/z 50-550. |

| Selected Ions | For derivatized Trimethylammonium (Choline): To be determined from the mass spectrum. For derivatized Trimethylammonium-d10: To be determined from the mass spectrum. |

Data Analysis

Quantification is performed by comparing the peak area ratio of the selected ion for the analyte to that of the internal standard against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of metabolites in biological samples.

Sample Preparation (Cell Extracts)

-

Cell Harvesting: Harvest cells and quench metabolism by flash-freezing in liquid nitrogen.

-

Extraction: Perform a dual-phase extraction using a methanol:chloroform:water (1:1:1) solvent system.

-

Phase Separation: Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.

-

Drying: Evaporate the polar phase to dryness under vacuum.

-

Reconstitution: Reconstitute the dried polar extract in a known volume of D₂O containing a known concentration of this compound as an internal standard and a chemical shift reference (e.g., DSS or TSP).

-

Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.

NMR Acquisition and Processing

| Parameter | Condition |

| Spectrometer | High-field NMR spectrometer (e.g., 600 MHz or higher). |

| Nucleus | ¹H. |

| Pulse Sequence | 1D NOESY with presaturation for water suppression (e.g., noesygppr1d). |

| Acquisition Time | 2-4 seconds. |

| Relaxation Delay | 5 seconds. |

| Number of Scans | 64-256 (depending on sample concentration). |

| Processing | Fourier transformation, phase correction, and baseline correction. |

Data Analysis

The concentration of the analyte (trimethylammonium/choline) is determined by comparing the integral of a characteristic resonance of the analyte to the integral of the known concentration of the this compound internal standard, taking into account the number of protons contributing to each signal.

Signaling Pathways

The non-deuterated form of this compound, choline, is a vital nutrient that plays a crucial role in several key metabolic and signaling pathways.

Choline Metabolism

Choline is metabolized through a series of enzymatic reactions to synthesize essential phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, which are critical components of cell membranes. It is also a precursor for the neurotransmitter acetylcholine (B1216132) and can be oxidized to betaine, a methyl donor involved in one-carbon metabolism.[3]

Caption: Overview of the major pathways of choline metabolism.

Acetylcholine Synthesis and Signaling

Acetylcholine is a critical neurotransmitter synthesized from choline and acetyl-CoA in cholinergic neurons. Upon release into the synaptic cleft, it binds to nicotinic and muscarinic receptors on the postsynaptic membrane, initiating a signal transduction cascade. The signal is terminated by the enzymatic degradation of acetylcholine by acetylcholinesterase.

Caption: Synthesis, release, and signaling of the neurotransmitter acetylcholine.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its utility as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies is well-established. By providing detailed experimental protocols and an overview of the relevant biological pathways, this technical guide aims to facilitate the effective application of this compound in advancing scientific knowledge and drug development. Adherence to these methodologies will contribute to the generation of high-quality, reproducible data, which is the cornerstone of scientific progress.

References

In-Depth Technical Guide to Trimethylammonium Chloride-d10

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Trimethylammonium chloride-d10, a crucial tool in metabolic research and quantitative analysis.

Core Chemical Properties

This compound, the deuterated analog of trimethylammonium chloride, is a stable, isotopically labeled compound essential for a range of biochemical and analytical applications. Its physical and chemical properties are summarized below. While specific experimental data for the d10 isotopologue is not widely published, the properties of the non-deuterated form provide a reliable estimate.

| Property | Value | Source |

| Chemical Formula | C₃HD₉N·Cl | N/A |

| Molecular Weight | 105.63 g/mol | [1] |

| CAS Number | 107766-37-0 | [1][2] |

| Appearance | White to off-white solid/crystals | [3] |

| Melting Point | 273-278 °C (decomposes) (for non-deuterated) | [4][5] |

| Boiling Point | Decomposes | [5] |

| Solubility | Soluble in water and ethanol. Insoluble in ether. | |

| pH | ~5 (100 g/L in H₂O at 20 °C) (for non-deuterated) | [4] |

| Storage Temperature | Room temperature, away from light and moisture | [1][2] |

Synthesis Protocol

The synthesis of this compound can be adapted from established methods for the preparation of deuterated methylamines and their hydrochloride salts.[4][6][7][8] A common approach involves the reaction of a deuterated methylating agent with a suitable amine precursor, followed by conversion to the hydrochloride salt.

A plausible synthetic route is as follows:

-

N-deuteromethylation of a protected benzylamine (B48309): Start with a protected benzylamine, such as N-Boc-benzylamine.

-

Reaction with a deuterated methylating agent: React the protected benzylamine with a deuterated methylating agent like deuterated methyl tosylate (TsOCD₃) in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent.[8] This introduces one deuterated methyl group.

-

Deprotection: Remove the protecting group (e.g., Boc group with an acid like HCl in ethyl acetate) to yield deuterated N-methylbenzylamine hydrochloride.

-

Iterative N-deuteromethylation: Repeat the N-deuteromethylation and deprotection steps as necessary to introduce additional deuterated methyl groups, ultimately forming trimethylamine-d9.

-

Formation of the hydrochloride salt: Treat the resulting trimethylamine-d9 with deuterated hydrochloric acid (DCl) to yield this compound.

Experimental Workflow for Synthesis:

Application in Quantitative Analysis: Internal Standard in LC-MS/MS

This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of choline (B1196258) and its metabolites, such as trimethylamine (B31210) N-oxide (TMAO).[9][10][11][12][13][14][15][16] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[9][10][11][12][13][14][15][16]

Experimental Protocol: Quantification of TMAO in Plasma

This protocol outlines a general procedure for the quantification of TMAO in human plasma using this compound as an internal standard.

1. Sample Preparation:

-

Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a solution of this compound in a protein-precipitating solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

-

Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like TMAO.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile) is typically employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive ion electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

3. Quantification:

-

A calibration curve is constructed by analyzing standards with known concentrations of TMAO and a fixed concentration of the internal standard.

-

The ratio of the peak area of the analyte (TMAO) to the peak area of the internal standard (Trimethylammonium-d9) is plotted against the concentration of the analyte.

-

The concentration of TMAO in the unknown samples is then determined from this calibration curve.

Experimental Workflow for Quantitative Analysis:

Role in Signaling Pathways

This compound serves as a valuable tracer for studying the metabolic pathways of choline and its derivatives, which are involved in numerous critical signaling cascades.

Choline Metabolism

Choline is an essential nutrient that is a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipids (B1166683) phosphatidylcholine and sphingomyelin.[18] It is also a major source of methyl groups for methylation reactions.

The metabolic fate of choline can be traced using this compound. The deuterated methyl groups are incorporated into various downstream metabolites, allowing for their sensitive and specific detection by mass spectrometry. This enables researchers to study the dynamics of choline uptake, utilization, and turnover in various biological systems.

Trimethylamine N-Oxide (TMAO) Signaling Pathway

Dietary choline can be metabolized by gut microbiota to trimethylamine (TMA), which is then absorbed and oxidized in the liver to form trimethylamine N-oxide (TMAO).[19] Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases.[19][20]

TMAO is known to activate pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[21][22] This leads to the production of inflammatory cytokines and the promotion of atherosclerosis.

The use of this compound allows for precise tracing of the conversion of choline to TMA and subsequently to TMAO, providing a powerful tool to investigate the factors that influence this pathway and its downstream effects on cellular signaling.

References

- 1. echemi.com [echemi.com]

- 2. Trimethylamine:dcl (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1817-5 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]

- 5. santos.com [santos.com]

- 6. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cdn.amegroups.cn [cdn.amegroups.cn]

- 22. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - Zhao - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylammonium Chloride-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethylammonium chloride-d10, a crucial deuterated internal standard for quantitative analysis in various scientific disciplines, including drug development and metabolomics. This document details a feasible synthesis protocol, outlines key characterization methods, and presents expected analytical data in a structured format.

Introduction

This compound, with the chemical formula [(CD₃)₃ND]Cl, is the fully deuterated isotopologue of trimethylammonium chloride. The replacement of hydrogen atoms with deuterium (B1214612) provides a distinct mass signature, making it an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for precise quantification of its non-deuterated counterpart and other related analytes in complex biological matrices by correcting for variations in sample preparation and instrument response.

Synthesis of this compound

A robust method for the synthesis of this compound involves a two-step process: first, the preparation of trimethylamine-d9, followed by its conversion to the hydrochloride salt using deuterated hydrochloric acid. This approach is adapted from the established synthesis of unlabeled trimethylamine.

Experimental Protocol: Synthesis of Trimethylamine-d9

This procedure is based on the reaction of deuterated paraformaldehyde and deuterated ammonium (B1175870) chloride.

Materials:

-

Paraformaldehyde-d₂ ((CD₂O)n)

-

Ammonium chloride-d₄ (ND₄Cl)

-

Anhydrous solvent (e.g., a high-boiling point ether)

-

Sodium hydroxide (B78521) (NaOH) solution (for liberation of the free amine)

-

Drying agent (e.g., potassium hydroxide pellets)

Procedure:

-

In a dry reaction flask equipped with a mechanical stirrer and a reflux condenser, combine paraformaldehyde-d₂ and ammonium chloride-d₄ in a suitable molar ratio (a slight excess of the formaldehyde (B43269) source is often used).

-

Add an anhydrous, high-boiling point solvent to create a slurry.

-

Heat the reaction mixture under reflux with vigorous stirring for several hours. The reaction progress can be monitored by the evolution of gas (CO₂ and D₂O).

-

After the reaction is complete, cool the mixture to room temperature. The product, trimethylamine-d9 hydrochloride, will be present in the reaction mixture.

-

To isolate the free trimethylamine-d9, carefully add a concentrated solution of sodium hydroxide to the cooled reaction mixture. This will liberate the volatile trimethylamine-d9 gas.

-

Pass the evolved gas through a drying tube containing a suitable drying agent, such as potassium hydroxide pellets, to remove any moisture.

-

The dry trimethylamine-d9 gas can then be collected in a cold trap or dissolved in a suitable solvent for the next step.

Experimental Protocol: Synthesis of this compound

Materials:

-

Trimethylamine-d9 ((CD₃)₃N)

-

Deuterated hydrochloric acid (DCl) in D₂O or as a gas

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the collected trimethylamine-d9 in anhydrous diethyl ether in a flask cooled in an ice bath.

-

Slowly add a stoichiometric amount of deuterated hydrochloric acid (DCl) solution or bubble DCl gas through the solution with stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring in the ice bath for a short period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₃D₁₀ClN |

| Molecular Weight | 105.63 g/mol |

| CAS Number | 107766-37-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, ethanol |

| Melting Point | Approximately 273-278 °C (decomposes) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of the compound.

-

¹H NMR Spectroscopy: Due to the complete deuteration of the methyl groups and the exchangeable nature of the ammonium proton with a deuterated solvent (like D₂O), a ¹H NMR spectrum of pure this compound is expected to show no significant signals. The absence of proton signals is a strong indicator of high isotopic enrichment.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide characteristic signals for the carbon atoms of the deuterated methyl groups. Due to the coupling between the ¹³C nucleus and the attached deuterium atoms (spin I = 1), the signal for the -CD₃ groups is expected to appear as a multiplet (a septet, following the 2nI+1 rule where n=3 and I=1).

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (JC-D) (Hz) |

| -CD₃ | ~45-50 | Septet | ~20-22 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic composition of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this ionic compound.

Expected Mass Spectrometry Data:

The positive ion ESI mass spectrum is expected to show a prominent peak corresponding to the trimethylammonium-d10 cation [(CD₃)₃ND]⁺.

| Ion | Calculated Exact Mass (m/z) |

| [(CD₃)₃ND]⁺ | 70.1449 |

The fragmentation pattern in tandem MS (MS/MS) of the parent ion can further confirm the structure. Characteristic fragmentation of quaternary ammonium salts involves the neutral loss of a deuterated alkane (e.g., methane-d4) or Hofmann elimination.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, nitrogen, and hydrogen (in this case, primarily deuterium). The results should be consistent with the calculated values for the deuterated compound.

Calculated Elemental Composition for C₃D₁₀ClN:

| Element | Percentage (%) |

| Carbon | 34.11 |

| Deuterium | 19.04 |

| Chlorine | 33.56 |

| Nitrogen | 13.27 |

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical principles and utilizes commercially available deuterated starting materials. The outlined characterization methods, including NMR spectroscopy and mass spectrometry, are essential for verifying the successful synthesis and ensuring the high isotopic purity required for its application as an internal standard in quantitative analytical studies. Researchers and drug development professionals can utilize this guide to produce and validate high-quality this compound for their specific research needs.

Trimethylammonium Chloride-d10: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, Trimethylammonium chloride-d10 serves as a crucial deuterated standard in a variety of analytical and metabolic studies. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as its role as a tracer in metabolic research.

Core Properties of this compound

Quantitative data for this compound is summarized in the table below, providing a quick reference for its key physical and chemical properties.

| Property | Value |

| CAS Number | 107766-37-0[1] |

| Molecular Weight | 105.63 g/mol [1] |

| Chemical Formula | (CD₃)₃N·DCl[1] |

| Synonyms | Trimethylamine:DCl (D10, 98%)[1], Methan-d3-amine, N,N-di(methyl-d3)-, hydrochloride-d[1], Trimethyl-D9-amine hydrochloride deuterium[2] |

| Primary Applications | Synthetic Intermediate[1], Tracer, Internal Standard for NMR, GC-MS, or LC-MS analysis[3] |

Application in Quantitative Analysis: LC-MS Internal Standard

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in LC-MS/MS bioanalysis. Their use helps to compensate for sample-to-sample variability during extraction and potential matrix effects during ionization.

Detailed Experimental Protocol: Use as an Internal Standard in LC-MS

This protocol outlines a general procedure for using this compound as an internal standard for the quantification of an analogous analyte in a biological matrix.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the non-labeled analyte (e.g., trimethylammonium chloride) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.

-

-

Sample Preparation and Extraction:

-

To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the this compound internal standard working solution. The concentration of the internal standard should be consistent across all samples.

-

Perform a protein precipitation extraction by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex the samples to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate LC column for chromatographic separation.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

The Deuterium Switch: An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (B1214612) (²H or D), in a molecule—a process known as deuteration—is a subtle yet powerful strategy in medicinal chemistry and drug development. This seemingly minor structural modification, adding a single neutron, can significantly alter the physicochemical properties of a compound without changing its fundamental chemical structure.[1] These alterations, primarily driven by the kinetic isotope effect (KIE), can lead to profound improvements in a drug's metabolic stability, pharmacokinetic profile, and overall therapeutic efficacy.[2][3] This technical guide provides a comprehensive exploration of the core physical and chemical properties of deuterated compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts to empower researchers in leveraging the "deuterium switch."

I. Core Principles: The Physical and Chemical Foundations of Deuteration

The unique properties of deuterated compounds stem from the twofold increase in the mass of deuterium compared to protium.[4] This mass difference is the primary driver of the observable changes in bond strength, vibrational energy, and, consequently, reaction kinetics.

Physical Properties: A Quantitative Comparison

The increased mass of deuterium leads to tangible differences in the physical properties of deuterated molecules compared to their protiated counterparts. These differences, while often small, can be significant in various applications. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the C-D bond.[1][5][6]

| Property | Protium Compound (C-H) | Deuterated Compound (C-D) | Key Implications |

| Bond Dissociation Energy | Lower | Higher (~1.2 kcal/mol stronger)[6] | Increased bond stability, slower enzymatic cleavage.[5] |

| Bond Length | Longer | Shorter (~0.005 Å shorter)[7] | Subtle changes in molecular geometry. |

| Vibrational Frequency (Stretching) | Higher (~3000 cm⁻¹)[8] | Lower (~2100-2200 cm⁻¹)[8][9] | Basis for the Kinetic Isotope Effect, allows for differentiation by IR spectroscopy. |

| Melting Point | Lower | Generally Higher[10][11] | Altered crystal packing and intermolecular forces. |

| Boiling Point | Lower | Generally Higher[10][11] | Stronger intermolecular interactions in the liquid phase.[12] |

| Density | Lower | Higher[11][13] | Increased molecular weight in a similar volume. |

| Lipophilicity (ΔlogPoct) | Higher | Weaker (ΔlogPoct = -0.006)[7] | Minor changes in solubility and membrane permeability. |

Chemical Properties: The Kinetic Isotope Effect and Beyond

The most significant consequence of deuteration in a chemical context is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[14] In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond in the rate-determining step.[3] Due to the higher bond dissociation energy of the C-D bond, its enzymatic cleavage is significantly slower than that of a C-H bond.[3]

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, with typical values for deuterium KIEs ranging from 2 to 7.[1] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[15]

The practical implications of the KIE in drug development are profound:

-

Improved Metabolic Stability: By strategically replacing hydrogens at sites of metabolic attack with deuterium, the rate of drug metabolism can be slowed, leading to a longer half-life and increased systemic exposure.[7][16]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[16][17]

-

Enhanced Therapeutic Profile: A more stable pharmacokinetic profile can lead to less frequent dosing, improved patient compliance, and a better safety margin.[3][17]

Deuteration can also influence the acidity of a compound. The pKa of a deuterated acid is generally slightly higher than its protiated analog. This is due to the stronger C-D bond, which makes the deuterium less likely to be donated.

II. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of deuterated compounds.

Determination of the Kinetic Isotope Effect (KIE)

Objective: To determine the ratio of the rate constants for the reaction of a protiated versus a deuterated compound (kH/kD).

Methodology: Competitive Experiment with LC-MS/MS Analysis

-

Reaction Setup: A reaction is initiated with an equimolar mixture of the protiated (light) and deuterated (heavy) substrates.

-

Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched (e.g., by adding a strong acid or organic solvent).

-

Sample Preparation: The samples are prepared for LC-MS/MS analysis, which may involve extraction, concentration, and reconstitution in a suitable solvent.

-

LC-MS/MS Analysis: The relative amounts of the remaining light and heavy substrates, as well as the light and heavy products, are quantified using a validated LC-MS/MS method.

-

Data Analysis: The KIE is calculated from the change in the isotopic ratio of the reactant or product over the course of the reaction.

In Vitro Metabolic Stability Assay

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.[4][8][9][11][18]

Materials:

-

Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO).

-

Pooled liver microsomes (e.g., human, rat).

-

NADPH regenerating system.

-

Phosphate (B84403) buffer.

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard).

-

96-well plates.

-

Incubator/shaker.

-

LC-MS/MS system.

Procedure:

-

Preparation: Thaw cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).[11] Prepare working solutions of the test compounds.

-

Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions. Pre-warm the plate to 37°C.[11]

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution.[18]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.[11]

-

Plot the natural logarithm (ln) of the percent remaining versus time.[11]

-

Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).[11]

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[11]

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds.[11]

-

NMR Spectroscopy for Analysis of Deuterated Compounds

Objective: To confirm the position of deuterium incorporation and determine the isotopic enrichment.

Methodology: ¹H and ²H NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed amount of the deuterated compound in a suitable non-deuterated solvent for ²H NMR or a deuterated solvent for ¹H NMR.[3][5][6][10][19]

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The disappearance or reduction in the integral of a signal corresponding to a specific proton indicates deuterium incorporation at that position.

-

²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of a signal at a chemical shift corresponding to a specific position confirms deuterium incorporation. The integral of the deuterium signal relative to an internal standard can be used to quantify the level of deuteration.[19]

-

Data Analysis: Compare the spectra of the deuterated and non-deuterated compounds to confirm the site of deuteration and calculate the isotopic enrichment.

Mass Spectrometry for Quantification of Deuterium Enrichment

Objective: To determine the percentage of deuterium incorporation in a molecule.

Methodology: High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent.

-

Mass Spectrometry Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire the full scan mass spectrum of the molecular ion.

-

Data Analysis:

-

Identify the isotopic cluster of the molecular ion.

-

The mass difference between the monoisotopic peak of the unlabeled compound and the major peak of the deuterated compound will indicate the number of deuterium atoms incorporated.

-

The relative intensities of the peaks in the isotopic cluster can be used to calculate the percentage of molecules with different numbers of deuterium atoms, and thus the overall isotopic enrichment.[16]

-

Experimental Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of a deuterated compound.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of the deuterated compound in D₂O of a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid or base (also prepared in D₂O) while monitoring the pD (the equivalent of pH in D₂O) using a calibrated pD electrode.

-

Data Analysis: Plot the pD versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. A correction factor may be applied to convert the pKa value determined in D₂O to its equivalent in H₂O.[20][21][22][23]

III. Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows discussed in this guide.

Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).

References

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. allanchem.com [allanchem.com]

- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. nuvisan.com [nuvisan.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. courses.washington.edu [courses.washington.edu]

- 20. scholarworks.uark.edu [scholarworks.uark.edu]

- 21. researchgate.net [researchgate.net]

- 22. datapdf.com [datapdf.com]

- 23. faculty.tru.ca [faculty.tru.ca]

Trimethylammonium chloride-d10 safety and handling

An In-depth Technical Guide to the Safety and Handling of Trimethylammonium chloride-d10

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for this compound. Given that the primary hazard profile of an isotopically labeled compound is determined by its non-labeled counterpart, this guide draws upon safety data for Trimethylammonium chloride. The addition of deuterium (B1214612) is not expected to alter the chemical's fundamental toxicological properties.

Chemical and Physical Properties

This compound is the deuterated form of Trimethylammonium chloride, an endogenous metabolite.[1][2] It is primarily used as a tracer or an internal standard for quantitative analysis in research settings.[1] The compound is a white to off-white, hygroscopic crystalline powder.[3][4] It is soluble in water and ethanol, slightly soluble in chloroform, and insoluble in ether.

Table 1: Physical and Chemical Properties of Trimethylammonium chloride

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃D₉N·DCl | [5] |

| Molecular Weight | 105.63 g/mol | [5] |

| Melting Point | 283-284°C (decomposes) | |

| pH | 5 (100g/l, H₂O, 20℃) | |

| Solubility | Soluble in water and ethanol | |

| Appearance | White to slightly cream crystalline powder |

| Sensitivity | Hygroscopic (absorbs moisture from the air) |[6] |

Hazard Identification and GHS Classification

Trimethylammonium chloride is classified as an irritant. The primary hazards are irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from representative Safety Data Sheets for Trimethylammonium chloride.[7][8]

First Aid Measures

In case of exposure, immediate action is critical. Always have an eyewash station and safety shower readily accessible.[6]

Table 3: First Aid Procedures

| Exposure Route | Procedure |

|---|---|

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][7] |

| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][8] |

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.

General Laboratory Handling

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing dust.[3]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

Storage of Deuterated Compounds

To maintain isotopic purity and prevent deuterium-hydrogen exchange, specific storage conditions are required.

-

Temperature: For long-term storage, -20°C is recommended. For short-term storage, refrigeration at 4°C is suitable.[10] Always refer to the manufacturer's certificate of analysis for specific requirements.

-

Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent moisture absorption and oxidation.[10]

-

Light Protection: Store in amber vials or in the dark to prevent photodegradation.[10]

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][11]

Personal Protective Equipment (PPE)

The selection of PPE depends on the specific laboratory procedures and the potential for exposure.

Accidental Release Measures

In the event of a spill, follow established laboratory protocols to ensure safety and minimize environmental contamination.

-

Personnel: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[8]

-

PPE: Wear appropriate personal protective equipment as outlined in Section 5.[7]

-

Containment: Prevent the product from entering drains or waterways.[3]

-

Cleanup: For a solid spill, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[3] Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly after material pickup is complete.

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for safely preparing a stock solution from a solid form of this compound.

-

Preparation: Before opening, allow the sealed container of the compound to equilibrate to room temperature to prevent condensation of moisture, which could facilitate H/D exchange.[10]

-

Environment: Conduct all weighing and solution preparation inside a chemical fume hood or a ventilated balance enclosure.[12]

-

Weighing: Using an analytical balance, accurately weigh the required amount of the standard.

-

Transfer: Quantitatively transfer the weighed solid to a Class A volumetric flask.

-

Dissolution: Add a small amount of a suitable aprotic solvent or a neutral pH solvent (e.g., methanol (B129727) is common) to dissolve the solid.[10] Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.[10]

-

Dilution: Once dissolved, dilute to the final volume with the solvent. Cap the flask and invert several times to ensure homogeneity.

-

Storage: Transfer the solution to a properly labeled amber vial for storage under the conditions specified in Section 4.2.

Relevant Biological Pathways

For researchers in drug development, understanding the biological context of related compounds is crucial. Trimethylammonium chloride is a precursor to Trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite implicated in various signaling pathways, particularly those related to inflammation and cardiovascular disease.[13][14]

TMAO has been shown to activate inflammatory responses through pathways such as the NLRP3 inflammasome and NF-κB signaling.[15][16][17] One proposed mechanism involves TMAO inhibiting the SIRT3-SOD2 pathway, leading to an increase in mitochondrial reactive oxygen species (mtROS), which in turn activates the NLRP3 inflammasome.[16][17]

Toxicological Information

Table 4: Acute Toxicity Data for Trimethylammonium chloride

| Parameter | Route | Species | Value | Source(s) |

|---|

| LD50 | Oral | Rabbit | 3090 mg/kg | |

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[8]

-

Mutagenic Effects: No information available.[3]

-

Reproductive Effects: No information available.[3]

This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and established institutional safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trimethylammonium chloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. fishersci.com [fishersci.com]

- 4. Cas 75-57-0,Tetramethylammonium chloride | lookchem [lookchem.com]

- 5. Trimethylamine:dcl (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1817-5 [isotope.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. benchchem.com [benchchem.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 13. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Trimethylamine-N-Oxide Induces Vascular Inflammation by Activating the NLRP3 Inflammasome Through the SIRT3-SOD2-mtROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Endogenous Metabolite Trimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the endogenous metabolite trimethylammonium chloride, the hydrochloride salt of trimethylamine (B31210) (TMA). TMA is a gut microbiota-derived product with significant implications for human health and disease. This document details its biochemical origins, metabolic fate, and association with various pathological conditions, alongside practical experimental protocols and pathway visualizations to support further research and drug development efforts.

Core Concepts

Trimethylammonium chloride (TMA-HCl) is a small quaternary ammonium (B1175870) salt. In biological systems, it is the protonated form of trimethylamine (TMA), a volatile tertiary amine with a characteristic fishy odor. The gut microbiome metabolizes dietary precursors, primarily choline, L-carnitine, and betaine (B1666868) found in foods like red meat and eggs, to produce TMA.[1][2] This TMA is then absorbed into the bloodstream and transported to the liver, where it is primarily converted into trimethylamine N-oxide (TMAO) by the enzyme flavin-containing monooxygenase 3 (FMO3).[2][3]

While TMA itself has biological activities, including being a non-competitive acetylcholinesterase inhibitor, much of the recent scientific focus has been on its metabolite, TMAO, which has been linked to a range of metabolic disorders.[2][4] Elevated levels of TMAO are associated with an increased risk of cardiovascular diseases, diabetes, renal disorders, and certain cancers.[1][2]

Physicochemical Properties of Trimethylammonium Chloride

| Property | Value | Reference(s) |

| Synonyms | Trimethylamine hydrochloride, TMA-HCl | [4][5][6][7][8] |

| Molecular Formula | C₃H₁₀ClN | [5][6] |

| Molecular Weight | 95.57 g/mol | |

| Appearance | White crystalline powder | [5][9] |

| Solubility | Soluble in water, ethanol, and chloroform. | [8] |

| Melting Point | 277.5 °C | [8] |

| Odor | Fishy | [8] |

Metabolic Pathway and Biological Significance

The production of TMA and its conversion to TMAO is a key metabolic pathway at the interface of diet, the gut microbiome, and host metabolism.

Gut Microbiota-Mediated TMA Production

Certain gut bacteria possess enzymes, such as TMA lyase, that cleave carbon-nitrogen bonds in dietary trimethylammonium compounds. The primary dietary sources that lead to TMA production include:

-

Choline and Lecithin: Found in eggs, liver, and soybeans.

-

L-Carnitine: Abundant in red meat.

-

Betaine: Present in beets, spinach, and whole grains.

The composition of the gut microbiota significantly influences the rate of TMA production from these dietary precursors.

References

- 1. The complex metabolism of trimethylamine in humans: endogenous and exogenous sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gut.bmj.com [gut.bmj.com]

- 3. NMR-Based Metabolomic Analysis for the Effects of Trimethylamine N-Oxide Treatment on C2C12 Myoblasts under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethylammonium chloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 5. santos.com [santos.com]

- 6. santos.com [santos.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Trimethylamine Hydrochloride | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

Trimethylammonium Chloride-d10: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for trimethylammonium chloride-d10. The information herein is critical for ensuring the integrity and reliability of this compound in research and drug development applications, particularly its use as an internal standard in quantitative analysis.

Core Stability and Storage Data

Proper handling and storage are paramount to maintaining the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions and known stability information.

| Parameter | Condition | Duration |

| Solid State Storage | Room temperature, in a tightly sealed container, protected from light and moisture. | 2 years |

| In Solvent | -20°C, in a tightly sealed container. | 1 year |

| In Solvent | -80°C, in a tightly sealed container. | 2 years |

Physicochemical Properties and Stability Profile

This compound is a deuterated analog of trimethylammonium chloride, appearing as a white to off-white solid. Its stability is influenced by several factors, including temperature, moisture, and light.

Thermal Stability: While specific quantitative degradation kinetics for this compound are not extensively published, studies on similar quaternary ammonium (B1175870) salts indicate that thermal degradation can occur at elevated temperatures.[1] The primary degradation pathways for such compounds often involve Hofmann elimination or S\textsubscript{N}2-type reactions.[2] For trimethylammonium salts, thermal degradation can lead to the formation of trimethylamine (B31210) and methyl halide.[2]

Hygroscopicity: Trimethylammonium chloride is known to be hygroscopic.[3] Therefore, it is crucial to store this compound in a dry environment and to handle it in a controlled atmosphere (e.g., a glove box) to prevent moisture absorption, which could compromise its integrity and weighing accuracy.

Photostability: As a general precaution for isotopically labeled compounds, exposure to light, especially UV radiation, should be minimized to prevent potential photodegradation.[4][5] Confirmatory photostability testing according to ICH Q1B guidelines is recommended if the compound is to be handled in light-exposed conditions for extended periods.[5][6]

Experimental Protocols

The following are representative protocols for assessing the stability of this compound. These are based on established principles from the International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to evaluate the stability of this compound under various storage conditions.

Objective: To determine the re-test period for this compound solid and the shelf-life for its solutions.

Materials:

-

This compound (solid)

-

Solvent (e.g., methanol, water)

-

Type I glass vials with inert caps

-

Controlled environment stability chambers

Methodology:

-

Sample Preparation:

-

Aliquots of solid this compound are placed in vials.

-

Solutions of a known concentration (e.g., 1 mg/mL) are prepared and aliquoted into vials.

-

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated (for solutions): 5°C ± 3°C

-

Frozen (for solutions): -20°C ± 5°C

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 1, 2, 3, 6 months

-

-

Analytical Method: A validated stability-indicating method, such as LC-MS or GC-MS, should be used to assess purity and degradation products.

-

Acceptance Criteria: The product is considered stable if it remains within 95-105% of its initial purity and no significant degradation products are observed.

Photostability Study Protocol (as per ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound.

Methodology:

-

Sample Preparation:

-

Samples of solid this compound are placed in chemically inert, transparent containers.

-

A dark control sample is wrapped in aluminum foil.

-

-

Light Exposure:

-

Expose the samples to a light source that produces a combined visible and UV output.

-

The overall illumination should be not less than 1.2 million lux hours.

-

The integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5]

-

-

Analysis: Compare the purity and degradation profiles of the light-exposed sample and the dark control using a validated analytical method.

Logical Relationships and Workflows

Stability Testing Workflow

The following diagram illustrates the general workflow for a stability study of this compound.

Caption: Workflow for a typical stability study.

Use as an Internal Standard Workflow

This diagram outlines the logical steps for using this compound as an internal standard in a quantitative bioanalytical workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. q1scientific.com [q1scientific.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Photostability | SGS [sgs.com]

Methodological & Application

Application of Trimethylammonium chloride-d10 in Mass Spectrometry for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Trimethylammonium chloride-d10, a deuterated analog of Trimethylammonium chloride, serves as an ideal internal standard for the precise quantification of its non-labeled counterpart and structurally related quaternary amine compounds. Its utility is particularly pronounced in applications such as therapeutic drug monitoring, metabolite identification, and environmental analysis where precision is critical.

The incorporation of ten deuterium (B1214612) atoms in this compound results in a significant mass shift from the endogenous analyte, effectively differentiating the internal standard from the analyte signal in the mass spectrometer. This mass difference prevents isotopic overlap and allows for distinct detection. As a stable isotope-labeled internal standard, it co-elutes with the target analyte during chromatographic separation, experiencing similar ionization effects and potential matrix suppression. This co-behavior enables reliable correction for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of quantification.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Trimethylammonium chloride in biological samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by the mass spectrometer. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss or variation during extraction, derivatization, or ionization affects both compounds equally. This allows for highly accurate determination of the analyte concentration.

Application: Quantification of Trimethylammonium chloride in Human Plasma

This application note details a robust and sensitive LC-MS/MS method for the quantification of Trimethylammonium chloride in human plasma using this compound as an internal standard. Trimethylammonium chloride and its derivatives are found in various consumer products and can be monitored for exposure or in pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents

-

Trimethylammonium chloride (analyte)

-

This compound (internal standard)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

2. Standard Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylammonium chloride in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water, followed by methanol.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

-

LC System: UPLC system

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 95% B to 50% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Trimethylammonium chloride: Precursor ion > Product ion (specific m/z to be determined based on the molecule)

-

This compound: Precursor ion+10 > Product ion (specific m/z to be determined based on the molecule)

-

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

| Mean Recovery | 85 - 95% |

| Matrix Effect | Minimal (< 10% suppression/enhancement) |

Table 1: Summary of Method Validation Parameters.

Conclusion

This compound is a highly effective internal standard for the accurate and precise quantification of Trimethylammonium chloride in complex biological matrices by LC-MS/MS. The use of this stable isotope-labeled standard in an isotope dilution mass spectrometry workflow minimizes the impact of experimental variability, leading to reliable and reproducible data. The protocol described provides a robust foundation for researchers in clinical and non-clinical settings requiring high-quality quantitative analysis of quaternary ammonium (B1175870) compounds.

References

Application Notes and Protocols for Trimethylammonium Chloride-d10 as an Internal Standard in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of substances. A key component of accurate qNMR is the use of an internal standard (IS). An ideal internal standard should be chemically inert, stable, soluble in the NMR solvent, and have a simple NMR spectrum with signals that do not overlap with those of the analyte.

Trimethylammonium chloride-d10 (TMA-d10) is a deuterated organic salt that serves as an excellent internal standard for ¹H NMR spectroscopy, particularly in aqueous and polar organic solvents. Its key feature is a single proton attached to the nitrogen atom, which gives rise to a sharp singlet in the ¹H NMR spectrum. The nine deuterium (B1214612) atoms on the methyl groups result in a clean spectrum with minimal interference. This document provides detailed application notes and protocols for the effective use of TMA-d10 as a qNMR internal standard.

Properties of this compound

A thorough understanding of the physicochemical properties of TMA-d10 is essential for its proper application as a qNMR internal standard.

| Property | Value | Source |

| Molecular Formula | C₃HD₉ClN | N/A |

| Molecular Weight | 105.63 g/mol | N/A |

| Appearance | White solid | N/A |

| ¹H NMR Signal | Singlet (N-H proton) | N/A |

| pKa of Trimethylammonium ion | ~9.8 | N/A |

¹H NMR Chemical Shift of the N-H Proton

The chemical shift of the single N-H proton in TMA-d10 is a critical parameter for its use as an internal standard. This chemical shift is highly dependent on the solvent due to variations in hydrogen bonding and solvent polarity.

A study on the solid-state NMR of trimethylammonium chloride (TMAC) provides valuable insights. The calculated chemical shift for an isolated trimethylammonium cation (Me₃NH⁺) is approximately 3.1 ppm.[1] However, in the solid state, strong hydrogen bonding shifts this value downfield to 10.9 ppm.[1] In solution, the observed chemical shift will lie between these values, influenced by the specific solvent environment.

Note: Experimental determination of the precise ¹H NMR chemical shift of TMA-d10 in various deuterated solvents is ongoing. The following table provides an estimated range based on available data for similar compounds. Users should determine the exact chemical shift in their specific solvent system prior to quantitative analysis.

| Deuterated Solvent | Estimated ¹H Chemical Shift (ppm) of N-H Proton |

| D₂O | 7.0 - 8.0 |

| DMSO-d₆ | 8.0 - 9.5 |

| CD₃OD | 7.5 - 8.5 |

Advantages of this compound as a qNMR Internal Standard

-

Single, Sharp Signal: The N-H proton produces a single, sharp singlet, simplifying integration and reducing the chance of overlap with analyte signals.

-

High Solubility in Polar Solvents: TMA-d10 is readily soluble in water (D₂O), methanol (B129727) (CD₃OD), and dimethyl sulfoxide (B87167) (DMSO-d₆), making it suitable for a wide range of applications, including the analysis of polar metabolites, peptides, and water-soluble drugs.

-

Chemical Inertness: The trimethylammonium cation is chemically robust and does not typically react with a wide variety of analytes.

-

Minimal ¹H Background: The nine deuterium atoms on the methyl groups eliminate potentially interfering signals from the standard itself.

-

Stable Protonation State: With a pKa of approximately 9.8, the trimethylammonium ion is fully protonated and stable in neutral and acidic solutions, ensuring a consistent signal from the N-H proton.

Experimental Protocols

The following protocols provide a general framework for using TMA-d10 as an internal standard in qNMR. It is crucial to optimize these parameters for each specific application.

Protocol 1: Purity Determination of a Water-Soluble Analyte